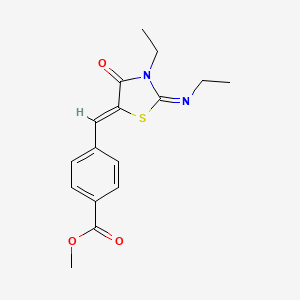

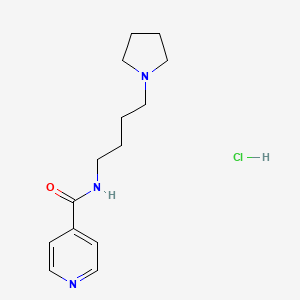

methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl benzoate compounds are an important class of chemical products. Most of these compounds have low toxicity and are mainly used in scents and as solvents .

Synthesis Analysis

Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis

The structure of methyl benzoate is C6H5−C(=O)−O−CH3. It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Chemical Reactions Analysis

Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature. Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C .Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition : Compounds similar to the specified chemical have been synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These inhibitors are significant for targeting conditions like long-term diabetic complications (Saeed et al., 2014).

Anti-Cancer Activity : Novel quinuclidinone derivatives related to the specified compound have been designed as potential anti-cancer agents, showing potent activity in cell viability assays against cancer cell lines (Soni et al., 2015).

Anticancer Activity Against Various Cancer Types : Stereoselective synthesis of related compounds has shown broad anticancer activity, especially against different leukemia and colon cancer cell lines (Hassan et al., 2020).

Synthesis and Characterization : New (4-oxothiazolidine-2-ylidene)benzamide derivatives have been synthesized and characterized, indicating the diverse potential of these compounds in various applications (Hossaini et al., 2017).

Fluorescent Chemosensors : Novel thiazolone-based zinc complexes with potential in environmental monitoring and luminescent materials have been synthesized, showing ON/OFF/ON fluorescence switching properties (Lin et al., 2016).

Inhibitors of Protein Tyrosine Phosphatase 1B : Some derivatives have been synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), showing insulinomimetic and anti-inflammatory properties (Ottanà et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-17-16-18(5-2)14(19)13(22-16)10-11-6-8-12(9-7-11)15(20)21-3/h6-10H,4-5H2,1-3H3/b13-10-,17-16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXAUMWPRYLRFP-PUYCAGIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)

![1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2627331.png)

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)

![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)